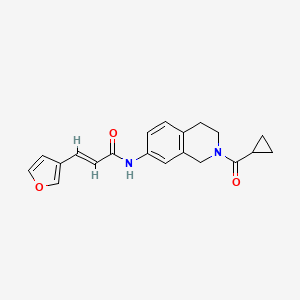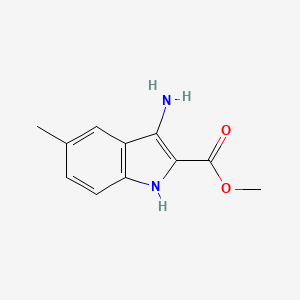![molecular formula C6H5N3O B2690921 [1,2,4]Triazolo[1,5-a]pyridin-8-ol CAS No. 86467-41-6](/img/structure/B2690921.png)
[1,2,4]Triazolo[1,5-a]pyridin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyridin-8-ol” is a synthetic compound with the CAS Number: 86467-41-6 . It has a molecular weight of 135.13 and its IUPAC name is [1,2,4]triazolo[1,5-a]pyridin-8-ol . This compound is part of an important class of non-naturally occurring small molecules that have aroused the interest of researchers .
Synthesis Analysis
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-8-ol and its analogs has been a subject of interest in various research studies . For instance, one study discussed the synthesis of novel [1,2,4]triazolo[1,5-a]pyrimidines . Another study focused on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives against gastric cancer cells .
Molecular Structure Analysis
The molecular structure of [1,2,4]Triazolo[1,5-a]pyridin-8-ol is represented by the linear formula C6H5N3O . The InChI code for this compound is 1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1,3-4H,2H2 .
Physical And Chemical Properties Analysis
[1,2,4]Triazolo[1,5-a]pyridin-8-ol is a solid substance at room temperature .
Scientific Research Applications
Catalyst-Free Synthesis
The compound is used in a catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Anticancer Agents
[1,2,4]Triazolo [1,5- a ]pyrimidine and indole skeletons are widely used to design anticancer agents . A series of [1,2,4]triazolo [1,5- a ]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . The most active compound, H12, might be a valuable hit compound for the development of anticancer agents .
Anti-Inflammatory Activity
The incorporation of a 1,2,4-triazolo [1,5-a]pyrimidines moiety to UA could provide unexpected improvement in the anti-inflammatory activity of UA derivatives .
Treatment of Cardiovascular Disorders
These types of compounds are utilized in the treatment of cardiovascular disorders .
Treatment of Type 2 Diabetes
They are also used in the treatment of type 2 diabetes .
Treatment of Hyperproliferative Disorders
These compounds have been used in the treatment of hyperproliferative disorders .
Material Sciences
These types of compounds have various applications in the material sciences fields as well .
Inhibitors
It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors .
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidines, which include [1,2,4]Triazolo[1,5-a]pyridin-8-ol, have been the focus of many research studies due to their significant biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . As such, the future directions for this compound could involve further exploration of its potential applications in these fields.
Mechanism of Action
Target of Action
Similar compounds such as 1,2,4-triazolo [1,5-a]pyrimidines have been found to inhibit enzymes like acetolactate synthase and ALK5 .
Mode of Action
Related compounds have been shown to act via inhibition of specific enzymes .
Biochemical Pathways
Similar compounds have been found to affect pathways involving the targeted enzymes .
Pharmacokinetics
Related compounds have been shown to have good oral bioavailability .
Result of Action
Similar compounds have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
properties
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-2-1-3-9-6(5)7-4-8-9/h1-4,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGGFXCWPNQTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![2-(4-chlorophenyl)-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2690843.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)

![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)

![N-(2,3-dimethylphenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)


